2-Fluoro-4-formylphenylboronic acid pinacol ester

Catalog No.
S899750
CAS No.
1352657-25-0
M.F
C13H16BFO3
M. Wt
250.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-4-formylphenylboronic acid pinacol ester

CAS Number

1352657-25-0

Product Name

2-Fluoro-4-formylphenylboronic acid pinacol ester

IUPAC Name

3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Molecular Formula

C13H16BFO3

Molecular Weight

250.08 g/mol

InChI

InChI=1S/C13H16BFO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-16)7-11(10)15/h5-8H,1-4H3

InChI Key

GUCARQAICCYFBQ-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C=O)F

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C=O)F

Applications in Organic Synthesis

  • Suzuki-Miyaura Coupling

    2-F-4-FPBA is a valuable building block for the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions []. This palladium-catalyzed cross-coupling reaction allows the formation of carbon-carbon bonds between 2-F-4-FPBA and various organic partners containing halogen or pseudohalogen functionalities. The presence of the pinacol ester group facilitates the reaction by converting the boronic acid into a more reactive species. The resulting products often possess fluorinated aromatic rings and aldehyde functionalities, which can be further elaborated to generate diverse target molecules [, ].

  • Diversity-Oriented Synthesis

    The combination of a fluoro substituent and a formyl group makes 2-F-4-FPBA an attractive reagent for diversity-oriented synthesis (DOS) strategies []. DOS aims to rapidly generate a library of structurally diverse compounds for biological screening or material development. 2-F-4-FPBA can be incorporated into complex scaffolds through Suzuki-Miyaura coupling, introducing fluorine and aldehyde functionalities that can influence the biological properties or physical characteristics of the final products [].

2-Fluoro-4-formylphenylboronic acid pinacol ester is a boronic acid derivative characterized by the presence of a fluorine atom at the 2-position and a formyl group at the 4-position of the phenyl ring. Its molecular formula is C13H16BFO3, and it has a molecular weight of 250.08 g/mol. The compound is known for its utility in organic synthesis, particularly in cross-coupling reactions, where it acts as a key intermediate in the formation of carbon-carbon bonds. It is typically supplied as a white to off-white crystalline solid with a melting point ranging from 48 °C to 52 °C .

Involving 2-fluoro-4-formylphenylboronic acid pinacol ester include:

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of biaryl compounds through the coupling of aryl halides with arylboronic acids. The presence of the boronic acid moiety facilitates this reaction, making it valuable in synthesizing complex organic molecules .
  • Reduction Reactions: The formyl group can be reduced to an alcohol or further transformed into various functional groups, enhancing the compound's versatility in synthetic chemistry .
  • Nucleophilic Substitution: The fluorine atom can participate in nucleophilic substitution reactions, allowing for further modifications of the compound's structure .

Several methods exist for synthesizing 2-fluoro-4-formylphenylboronic acid pinacol ester:

  • Boronate Ester Formation: This method involves reacting phenylboronic acid with pinacol in the presence of an acid catalyst to form the pinacol ester. The introduction of the formyl group can be achieved through formylation reactions using reagents like paraformaldehyde in the presence of a base .
  • Fluorination Reaction: The introduction of fluorine can be accomplished using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or other electrophilic fluorinating agents during the synthesis process .
  • Cross-Coupling Reactions: Utilizing existing boronic acid derivatives, cross-coupling reactions can be employed to introduce various substituents onto the aromatic ring, enhancing its functional diversity .

2-Fluoro-4-formylphenylboronic acid pinacol ester finds applications in various fields:

  • Organic Synthesis: It serves as an important building block for synthesizing pharmaceuticals and agrochemicals through cross-coupling reactions.
  • Material Science: The compound can be utilized in developing new materials with specific electronic or optical properties due to its unique structural features.
  • Chemical Probes: Its ability to interact with biological molecules makes it suitable as a chemical probe in biochemical research .

Interaction studies involving 2-fluoro-4-formylphenylboronic acid pinacol ester primarily focus on its reactivity with biological targets and other chemical species. Research indicates that boronic acids can interact with diols and amino acids, leading to potential applications in drug design and development. These interactions are essential for understanding how this compound might affect biological systems or contribute to therapeutic effects .

Several compounds exhibit structural similarities to 2-fluoro-4-formylphenylboronic acid pinacol ester:

Compound NameMolecular FormulaKey Features
2-Fluoro-5-formylphenylboronic acid pinacol esterC13H16BFO3Similar structure; different position of formyl group
2-Fluorophenylboronic acid pinacol esterC12H15BFO2Lacks formyl group; used in similar coupling reactions
4-Fluorophenylboronic acid pinacol esterC12H15BFO2Similar reactivity; different substitution pattern

Uniqueness: The unique positioning of both the fluorine atom and the formyl group in 2-fluoro-4-formylphenylboronic acid pinacol ester enhances its reactivity profile compared to other boronic acids. This positioning allows for specific interactions during synthetic processes, making it particularly valuable for targeted applications in organic synthesis and medicinal chemistry .

Dates

Modify: 2023-08-16

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